2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE
Description
This compound features a 1,3-oxazole core substituted at position 5 with a 4-bromophenyl group. A sulfanyl (-S-) linker connects the oxazole ring to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group. The molecular formula is C₁₈H₁₄BrN₂O₃S, with a molecular weight of 418.28 g/mol (calculated). Structural characterization typically employs IR, NMR, and mass spectrometry, as described for structurally similar acetamide derivatives .
Properties
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-15-4-2-3-14(9-15)21-17(22)11-25-18-20-10-16(24-18)12-5-7-13(19)8-6-12/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNAXLGNFFNOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE typically involves the condensation of substituted aromatic aldehydes with acetohydrazides. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid . The structures of the synthesized compounds are confirmed through spectral studies, including NMR and IR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfany}-N-(3-methoxyphenyl)acetamide exhibit anti-inflammatory properties. In silico studies have shown that such compounds can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in the inflammatory process. Molecular docking studies suggest that modifications to the oxazole and sulfanyl groups can enhance anti-inflammatory activity, making this compound a candidate for further optimization in drug design .
Anticancer Potential
The structural features of this compound may contribute to its anticancer activity. Similar compounds have been evaluated for their efficacy against various cancer cell lines. For instance, derivatives containing oxazole rings have demonstrated significant cytotoxic effects in vitro against human tumor cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in metabolic processes. For example, studies on related sulfonamide derivatives indicate potential inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of type 2 diabetes mellitus and Alzheimer’s disease .
Case Study 1: Anti-inflammatory Evaluation
In a study evaluating the anti-inflammatory potential of related compounds, it was found that modifications at the oxazole position significantly enhanced inhibitory activity against 5-LOX. The synthesized compound exhibited IC50 values comparable to established anti-inflammatory drugs .
Case Study 2: Anticancer Screening
A comprehensive screening conducted by the National Cancer Institute (NCI) assessed various derivatives for their anticancer properties. Compounds with similar structures showed promising results with mean growth inhibition rates significantly above baseline levels across multiple cancer cell lines .
Mechanism of Action
The mechanism of action of 2-{[5-(4-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with their cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cell wall synthesis or protein function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as heterocyclic cores (oxazole, oxadiazole, thiazole), sulfanyl/acetamide linkages, and substituted aryl groups.
Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Biological Activity
The compound 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a bromophenyl group , an oxazole ring , and a methoxyphenyl acetamide , which contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with oxazole moieties exhibit significant anticancer properties. The presence of the 4-bromophenyl substituent enhances the cytotoxic effects against various cancer cell lines. For instance, research has shown that similar compounds can inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammatory responses in models of acute inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis in cancer cells.
- Cell Wall Disruption : Inhibition of bacterial growth through interference with cell wall synthesis.
- Cytokine Modulation : Suppression of inflammatory cytokine production.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Case Study 1 : A study on breast cancer cells showed that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours, demonstrating its potential as an anticancer agent .
- Case Study 2 : In an animal model of bacterial infection, administration of the compound significantly reduced bacterial load compared to control groups, showcasing its antimicrobial potential .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide and related analogs?
- Methodological Answer : The synthesis typically involves coupling reactions between thiol-containing heterocycles (e.g., 5-(4-bromophenyl)-1,3-oxazole-2-thiol) and halogenated acetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF or THF). Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients. Key steps include protecting group strategies for the methoxyphenyl moiety and optimizing reaction temperatures (60–80°C) to prevent decomposition .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromophenyl, methoxyphenyl) and sulfide bond formation.
- IR Spectroscopy : To validate sulfanyl (C–S) stretching (~650 cm⁻¹) and amide carbonyl (1650–1700 cm⁻¹) signals.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. How is the compound’s purity assessed during synthesis?
- Methodological Answer : Purity is evaluated using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) with UV visualization. Melting point analysis (e.g., capillary method) is also employed, with deviations >2°C indicating impurities .
Q. What preliminary bioassays are recommended for initial biological screening?
- Methodological Answer : Common assays include:
-
Enzyme Inhibition : Lipoxygenase (LOX), α-glucosidase, and cholinesterase assays (e.g., Ellman’s method for BChE), performed at 100–200 μM compound concentrations .
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Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., melanoma, breast cancer) at 24–72 hr incubations .
Assay Type Protocol Highlights References LOX Inhibition UV-Vis monitoring at 234 nm (linoleic acid substrate) α-Glucosidase Inhibition p-Nitrophenyl glucopyranoside substrate, pH 6.8
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, enzyme sources) or compound stability. Validate results by:
- Repeating assays with standardized protocols (e.g., recombinant enzymes).
- Performing stability studies (HPLC/MS post-assay) to detect degradation.
- Comparing structural analogs (e.g., bromophenyl vs. chlorophenyl derivatives) to isolate substituent effects .
Q. What strategies optimize the compound’s synthetic yield and scalability?
- Methodological Answer : Key optimizations include:
- Catalyst Screening : Transition-metal catalysts (e.g., CuI for sulfide bond formation) to enhance coupling efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.
- Microwave-Assisted Synthesis : Reduced reaction times (30–60 min vs. 12 hr conventional) and higher yields (15–20% improvement) .
Q. How does the 4-bromophenyl moiety influence target selectivity in neurological assays?
- Methodological Answer : The bromine atom enhances lipophilicity, potentially increasing blood-brain barrier penetration. However, off-target effects (e.g., mGlu receptor modulation) require validation via:
- Receptor Binding Assays : Radioligand competition studies (e.g., [³H]LY341495 for mGlu receptors).
- Knockout Models : Comparing wild-type vs. mGlu8-KO mice to assess target specificity .
Q. What crystallographic data are available for related acetamide derivatives, and how can they guide structural analysis?
- Methodological Answer : X-ray diffraction of analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) reveals:
- Hydrogen Bonding : Amide NH→O interactions stabilize planar conformations.
- Sulfide Bond Geometry : Dihedral angles (100–120°) influence steric interactions with biological targets. Use Mercury software for comparative molecular packing analysis .
Q. How can computational modeling predict the compound’s interaction with cancer-related kinases?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using kinase crystal structures (e.g., BRAF V600E mutant). Focus on:
- Binding Affinity : Energy scores (<-7 kcal/mol suggest strong interactions).
- Key Residues : Bromophenyl interactions with hydrophobic pockets (e.g., Leu505 in BRAF) .
Key Considerations for Experimental Design
- Data Reproducibility : Use triplicate measurements and internal controls (e.g., ascorbic acid for antioxidant assays) .
- Structural Analog Libraries : Synthesize derivatives with varied substituents (e.g., 4-fluorophenyl, 3-nitrophenyl) to establish SAR .
- Ethical Reporting : Disclose purity (>95% by HPLC), solvent residues (e.g., DMF), and cytotoxicity thresholds (e.g., IC₅₀ < 50 μM) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
